molecular formula C16H19NO3 B14076317 4-(3,4-Dimethoxyphenethoxy)aniline

4-(3,4-Dimethoxyphenethoxy)aniline

Cat. No.: B14076317
M. Wt: 273.33 g/mol
InChI Key: YYTJUYCTLLOUHT-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenethoxy)aniline is an organic compound that belongs to the class of anilines It features a phenethoxy group substituted with two methoxy groups at the 3 and 4 positions, attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3,4-Dimethoxyphenethoxy)aniline typically involves the reaction of 3,4-dimethoxyphenethyl bromide with aniline under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the bromide is replaced by the aniline group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(3,4-Dimethoxyphenethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(3,4-Dimethoxyphenethoxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenethoxy)aniline involves its interaction with specific molecular targets. The methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to enzymes or receptors. The aniline moiety can undergo electrophilic aromatic substitution, affecting its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

    3,4-Dimethoxyaniline: Similar structure but lacks the phenethoxy group.

    4-Methoxyaniline: Contains only one methoxy group.

    3,4,5-Trimethoxyaniline: Contains an additional methoxy group at the 5 position.

Uniqueness: 4-(3,4-Dimethoxyphenethoxy)aniline is unique due to the presence of both the phenethoxy and aniline moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H19NO3

Molecular Weight

273.33 g/mol

IUPAC Name

4-[2-(3,4-dimethoxyphenyl)ethoxy]aniline

InChI

InChI=1S/C16H19NO3/c1-18-15-8-3-12(11-16(15)19-2)9-10-20-14-6-4-13(17)5-7-14/h3-8,11H,9-10,17H2,1-2H3

InChI Key

YYTJUYCTLLOUHT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCOC2=CC=C(C=C2)N)OC

Origin of Product

United States

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